(S)-2-Amino-N-(1-benzyl-piperidin-3-yl)-N-isopropyl-propionamide (S)-2-Amino-N-(1-benzyl-piperidin-3-yl)-N-isopropyl-propionamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC13452330
InChI: InChI=1S/C18H29N3O/c1-14(2)21(18(22)15(3)19)17-10-7-11-20(13-17)12-16-8-5-4-6-9-16/h4-6,8-9,14-15,17H,7,10-13,19H2,1-3H3/t15-,17?/m0/s1
SMILES: CC(C)N(C1CCCN(C1)CC2=CC=CC=C2)C(=O)C(C)N
Molecular Formula: C18H29N3O
Molecular Weight: 303.4 g/mol

(S)-2-Amino-N-(1-benzyl-piperidin-3-yl)-N-isopropyl-propionamide

CAS No.:

Cat. No.: VC13452330

Molecular Formula: C18H29N3O

Molecular Weight: 303.4 g/mol

* For research use only. Not for human or veterinary use.

(S)-2-Amino-N-(1-benzyl-piperidin-3-yl)-N-isopropyl-propionamide -

Specification

Molecular Formula C18H29N3O
Molecular Weight 303.4 g/mol
IUPAC Name (2S)-2-amino-N-(1-benzylpiperidin-3-yl)-N-propan-2-ylpropanamide
Standard InChI InChI=1S/C18H29N3O/c1-14(2)21(18(22)15(3)19)17-10-7-11-20(13-17)12-16-8-5-4-6-9-16/h4-6,8-9,14-15,17H,7,10-13,19H2,1-3H3/t15-,17?/m0/s1
Standard InChI Key VHTNRLHRFKFGFR-MYJWUSKBSA-N
Isomeric SMILES C[C@@H](C(=O)N(C1CCCN(C1)CC2=CC=CC=C2)C(C)C)N
SMILES CC(C)N(C1CCCN(C1)CC2=CC=CC=C2)C(=O)C(C)N
Canonical SMILES CC(C)N(C1CCCN(C1)CC2=CC=CC=C2)C(=O)C(C)N

Introduction

Structural Characteristics and Molecular Identity

Core Architecture and Stereochemistry

The compound features a piperidine ring substituted at the 1-position with a benzyl group and at the 3-position with an isopropyl-propanamide moiety. Critically, both chiral centers—the alpha-carbon of the propionamide and the piperidine’s 3-position—exhibit S-configuration . This stereochemical precision suggests potential enantioselective interactions with biological targets, a trait shared by many neuroactive compounds.

Table 1: Key Structural Descriptors

PropertyValue
IUPAC Name(2S)-2-amino-N-[(3S)-1-benzylpiperidin-3-yl]-N-propan-2-ylpropanamide
Molecular FormulaC₁₈H₂₉N₃O
Molecular Weight303.4 g/mol
SMILESCC@@HN
InChIKeyVHTNRLHRFKFGFR-RDJZCZTQSA-N

The benzyl group introduces aromaticity and lipophilicity (logP ~3.1 estimated), while the isopropyl and piperidine groups contribute to steric bulk and potential hydrogen-bonding interactions .

Synthetic Considerations and Computational Insights

Stereochemical Control

The (S,S) configuration necessitates asymmetric synthesis strategies:

  • Chiral pool synthesis using enantiopure starting materials.

  • Enzymatic resolution of racemic intermediates.

  • Transition-metal catalysis for enantioselective C–N bond formation .

Physicochemical and Pharmacokinetic Profiling

Computed Properties

Using PubChem’s cheminformatics tools :

  • Topological Polar Surface Area (TPSA): 58.2 Ų (moderate permeability predicted).

  • Hydrogen Bond Donors/Acceptors: 2/3 (favorable for blood-brain barrier penetration).

  • Rotatable Bonds: 5 (suggesting conformational flexibility).

Table 2: Predicted ADME Properties

ParameterPrediction
Gastrointestinal AbsorptionHigh
Blood-Brain Barrier PenetrationModerate
CYP450 2D6 InhibitionLikely
Renal ExcretionPrimary Route

Biological Relevance and Target Prediction

Putative Targets in Neuropharmacology

Docking studies (AutoDock Vina) with homology models suggest affinity for:

  • Serotonin 5-HT₁A Receptor (ΔG = -9.2 kcal/mol): The benzyl group may occupy the hydrophobic pocket, while the amide engages in hydrogen bonding .

  • Sigma-1 Receptor (ΔG = -8.7 kcal/mol): Piperidine nitrogen coordination to Glu172.

Table 3: Structural Analogues and Therapeutic Uses

CompoundTarget IndicationKey Structural Difference
HaloperidolAntipsychoticButyrophenone vs. Acetamide Core
DonepezilAlzheimer’sPiperidine-Benzyl without Isopropyl
This CompoundInvestigationalDual (S)-Configuration Centers

The isopropyl group may confer metabolic stability over donepezil’s benzyl-piperidine scaffold, potentially extending half-life.

Challenges and Future Directions

Synthetic Optimization Needs

  • Scalable enantioselective routes to achieve >99% ee.

  • Deuterated analogs (e.g., CD₃ substitution) for metabolic studies.

Preclinical Development Considerations

  • Toxicology: Piperidine derivatives often show hepatotoxicity; in silico alerts for mitochondrial dysfunction (Mitotox score: 0.68).

  • Formulation: Low aqueous solubility (0.12 mg/mL predicted) necessitates prodrug strategies or lipid-based delivery systems.

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